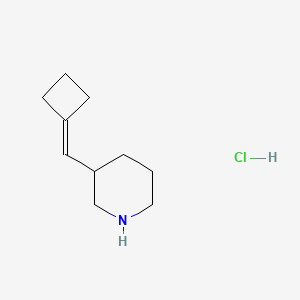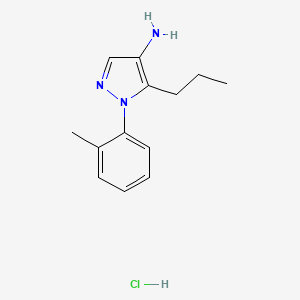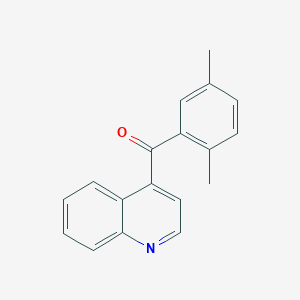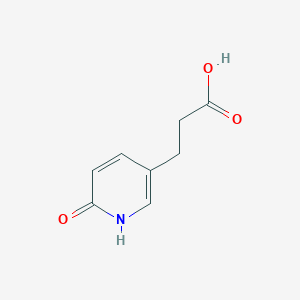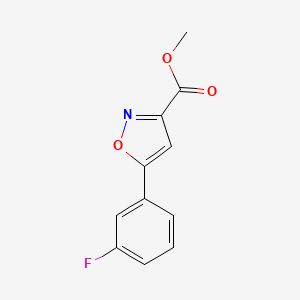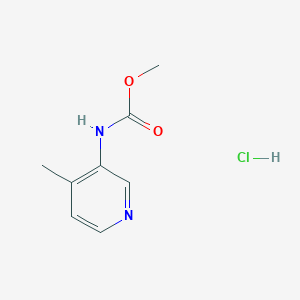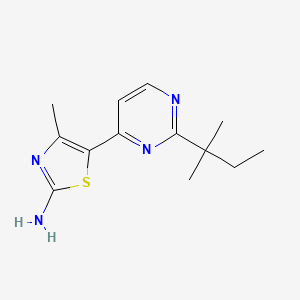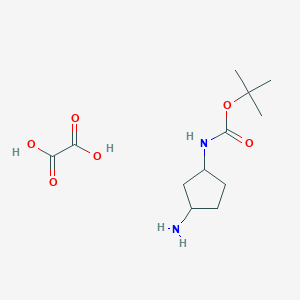![molecular formula C15H13NO4 B1433653 2-[2-(2-Nitrophenyl)ethyl]benzoic acid CAS No. 1803593-67-0](/img/structure/B1433653.png)
2-[2-(2-Nitrophenyl)ethyl]benzoic acid
Übersicht
Beschreibung
2-[2-(2-Nitrophenyl)ethyl]benzoic acid, also known as NPEB, is a chemical compound that has been widely used in scientific research as a tool for studying the function of certain proteins and receptors in the nervous system. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
- Application: 2-Naphthol is used in the synthesis of diverse N/O-containing heterocyclic framework .
- Method: Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol .
- Results: This method leads to several organic molecules with potent biological properties .
- Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
- Application: A novel series of quinoline derivative was synthesized .
- Method: The synthesis was done using multi-component reaction, starting with aniline, 2-nitro benzaldehyde and propargyl alcohol in the presence of copper bromide .
- Results: The result was (2-(2-nitrophenyl)quinolin-4 yl)methanol .
2-Naphthol-based Multicomponent Reactions
Biological Potential of Indole Derivatives
Synthesis of Quinoline Derivative
- Application: 2-Naphthol is an important starting material used in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .
- Method: The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
- Results: This leads to the creation of several organic molecules with potent biological properties .
- Application: In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols .
- Method: The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- Results: The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
Synthesis of Heterocycles by 2-Naphthol-Based Multicomponent Reactions
Use of (2-Nitrophenyl)acetic Acid as a Protecting Group for Primary Alcohols
Use of (2-Nitrophenyl)acetic Acid as a Precursor for Many Heterocycles
- Application: 2-Naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle and eco-friendliness .
- Method: The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
- Results: This leads to the creation of several organic molecules with potent biological properties .
- Application: In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols .
- Method: The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- Results: The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
Synthesis of Diverse Heterocyclic Frameworks
Use as a Protecting Group for Primary Alcohols
Precursor for Many Heterocycles
Eigenschaften
IUPAC Name |
2-[2-(2-nitrophenyl)ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLIJHXVHNIKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Nitrophenyl)ethyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)

